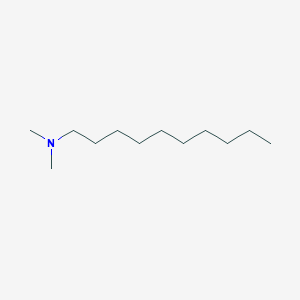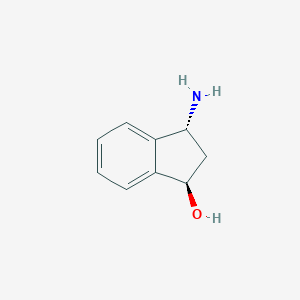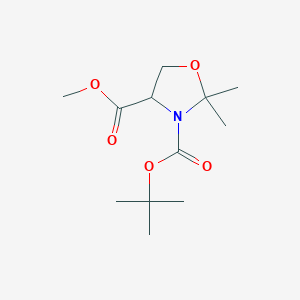
N,N-Dimetildecilamina
Descripción general
Descripción
N,N-Dimethyldecylamine (DMDA) is a tertiary amine.
N,N-Dimethyldecylamine is a tertiary amine. It can be prepared by reacting N,N-dimethyldodecylamine, t-butyl hydroperoxide, vanadium oxyacetylacetonate and t-butyl alcohol.
Aplicaciones Científicas De Investigación
Expansión de poros en organosílices mesoporosos
N,N-Dimetildecilamina juega un papel crucial en la expansión de poros de organosílices mesoporosos periódicos bifuncionales puenteados con etano funcionalizados con aminopropilo (APEPMOs) . Estos materiales encuentran aplicaciones en catálisis, adsorción y procesos de separación debido a sus tamaños de poro y funcionalidades superficiales ajustables.
Preparación de fase estacionaria para cromatografía
Los investigadores han desarrollado una fase estacionaria llamada QA C10 al integrar grupos de amonio cuaternario entre una cadena propilo y una decilo usando this compound . Esta fase es útil en cromatografía líquida de alta resolución (HPLC) para separar y analizar varios compuestos.
Síntesis de materiales poliméricos cuaternizados
This compound sirve como componente de reacción en la preparación de sílice MCM-41 de expansión de poros con poli(2,6-dimetilfenileno óxido) (PPO) cuaternizado en forma de peine . Estos materiales exhiben propiedades únicas y se pueden adaptar para aplicaciones como la administración de fármacos, sensores y membranas.
Catalizador de reticulación
En la síntesis orgánica, this compound actúa como catalizador, promoviendo reacciones de reticulación . Los investigadores lo utilizan para crear nuevos materiales con propiedades mecánicas mejoradas, como polímeros y resinas.
Mecanismo De Acción
Target of Action
N,N-Dimethyldecylamine (DMDA) is a tertiary amine . It has been found to interact with several targets, including Pancreatic lipase-related protein 2 , Ferrichrome-iron receptor , Dihydroorotate dehydrogenase (quinone), mitochondrial , and Autolysin . These targets play crucial roles in various biological processes, such as lipid digestion, iron transport, pyrimidine biosynthesis, and cell wall turnover .
Mode of Action
It is known that dmda can interact with its targets and cause changes in their function . For example, DMDA can inhibit the activity of certain enzymes, leading to alterations in the metabolic pathways they are involved in .
Biochemical Pathways
DMDA affects several biochemical pathways due to its interactions with different targets. For instance, it can influence lipid digestion by interacting with Pancreatic lipase-related protein 2 . It can also affect pyrimidine biosynthesis by interacting with Dihydroorotate dehydrogenase .
Pharmacokinetics
The pharmacokinetics of DMDA involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that DMDA can be metabolized by monoamine oxidase A (MAO-A), CYP2D6, and to a lesser extent, CYP2C19 .
Result of Action
The result of DMDA’s action at the molecular and cellular level depends on its interactions with its targets and the subsequent changes in biochemical pathways. For example, by inhibiting Pancreatic lipase-related protein 2, DMDA could potentially affect lipid digestion .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N,N-Dimethyldecylamine plays a significant role in biochemical reactions, particularly in the formation of quaternary ammonium compounds. It interacts with enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between N,N-Dimethyldecylamine and these enzymes can lead to the formation of metabolites that are crucial for various biochemical processes . Additionally, N,N-Dimethyldecylamine can act as a substrate for certain enzymes, facilitating biochemical reactions that are essential for cellular function .
Cellular Effects
N,N-Dimethyldecylamine has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, N,N-Dimethyldecylamine can modulate the activity of signaling molecules, leading to changes in cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins . Furthermore, N,N-Dimethyldecylamine can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of N,N-Dimethyldecylamine involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, N,N-Dimethyldecylamine can inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing biochemical reactions . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, N,N-Dimethyldecylamine can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyldecylamine can change over time due to its stability and degradation. Studies have shown that N,N-Dimethyldecylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to N,N-Dimethyldecylamine can result in alterations in cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important to consider when using N,N-Dimethyldecylamine in experimental settings.
Dosage Effects in Animal Models
The effects of N,N-Dimethyldecylamine vary with different dosages in animal models. At low doses, N,N-Dimethyldecylamine can have beneficial effects on cellular function by modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels . These findings highlight the importance of carefully controlling the dosage of N,N-Dimethyldecylamine in experimental studies.
Metabolic Pathways
N,N-Dimethyldecylamine is involved in various metabolic pathways, including those related to lipid metabolism and energy production. It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of various substrates . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Additionally, N,N-Dimethyldecylamine can influence the activity of cofactors that are essential for metabolic reactions, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, N,N-Dimethyldecylamine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that facilitate its movement across cell membranes . Once inside the cell, N,N-Dimethyldecylamine can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of N,N-Dimethyldecylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of N,N-Dimethyldecylamine within specific subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
N,N-dimethyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWNNLPSZSEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049566 | |
| Record name | Decyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1120-24-7 | |
| Record name | Dimethyldecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N-decylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyldecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-N-DECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L85I6946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)


![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)










